molecular formula C3H6N6<br>C3H6N6<br>C3N3(NH2)3 B1676169 Melamine CAS No. 108-78-1

Melamine

Cat. No.: B1676169
CAS No.: 108-78-1
M. Wt: 126.12 g/mol
InChI Key: JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Description

Melamine is an organic compound with the chemical formula C₃H₆N₆ . It is a white crystalline solid that is a trimer of cyanamide, featuring a 1,3,5-triazine skeleton. This compound is known for its high nitrogen content, which makes it valuable in various industrial applications, particularly in the production of this compound-formaldehyde resins. These resins are used in laminates, adhesives, molding compounds, coatings, and flame retardants .

Mechanism of Action

Target of Action

Melamine is an organic compound that primarily targets the urinary system . It is known to cause damage to the kidneys and bladder, leading to conditions such as kidney stones and bladder cancer . This compound also affects the central nervous system (CNS), disrupting neuronal firing properties, synaptic transmission, and cellular function .

Mode of Action

This compound interacts with its targets primarily through the formation of crystals in the nephrons when combined with cyanuric acid . This leads to kidney failure. In the CNS, this compound induces apoptosis, disrupts metabolism, alters calcium homeostasis, increases reactive oxygen species generation, and causes cholinergic system dysfunction . These interactions result in cognitive impairment .

Biochemical Pathways

This compound affects several biochemical pathways. In the urinary system, the formation of this compound cyanurate crystals disrupts normal kidney function . In the CNS, this compound alters pathways related to apoptosis, metabolism, calcium homeostasis, reactive oxygen species generation, and cholinergic system function .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound exhibits a half-life of 32.2-32.9 hours, clearance of 35.9-36.6 ml/h/kg, and volume of distribution of 1.67-1.74 l/kg . The bioavailability of this compound changes significantly when administered as a preformed this compound cyanurate complex .

Result of Action

The primary result of this compound action is the formation of crystals in the kidneys, leading to kidney failure . In the CNS, this compound exposure results in cognitive impairment . Other effects include reproductive damage and bladder cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH level can affect the aggregation reaction between this compound and phosphate . Additionally, the presence of this compound in the environment, such as in surface, ground, and drinking water, can influence its action . The relationship between emission and occurrence of this compound in the environment requires further investigation .

Biochemical Analysis

Biochemical Properties

Melamine is known to interact with various biomolecules. It can hinder the synthesis of gold nanoparticles (AuNPs), causing a color change from red to pale yellow . This property has been used in colorimetric detection methods for this compound .

Cellular Effects

The effects of this compound on cells are primarily observed in its toxic effects. In 2008, this compound adulteration incidents occurred in China caused several deaths in humans from kidney failure and other health problems . This indicates that this compound can have a significant impact on cellular function.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with other molecules. For example, the addition of this compound can interrupt the synthesis of AuNPs using ellagic acid (EA) as a reducer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the color change in AuNPs caused by this compound occurs over a period of time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. High doses of this compound can lead to kidney failure and other health problems .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be hydrolyzed, through deamination reactions under strongly acidic or alkaline conditions, to form cyanuric acid, ammeline, and ammelide .

Transport and Distribution

Due to its high polarity, this compound is difficult to retain on traditional reversed-phase LC columns .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melamine is primarily synthesized from urea through a series of chemical reactions:

Industrial Production Methods

In industrial settings, this compound is produced by the high-pressure catalytic conversion of urea. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

Melamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Formaldehyde: Used in the production of this compound-formaldehyde resins.

    Acids and Bases: Used in hydrolysis and other reactions to modify this compound’s structure.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products

Scientific Research Applications

Melamine has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Melamine is often compared with other nitrogen-rich compounds such as:

Uniqueness

This compound’s high nitrogen content and its ability to form durable thermosetting resins make it unique among similar compounds. Its flame retardant properties and applications in various industries further highlight its distinctiveness .

Properties

IUPAC Name

1,3,5-triazine-2,4,6-triamine
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InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)
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InChI Key

JDSHMPZPIAZGSV-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
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Molecular Formula

C3H6N6, Array
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Related CAS

25778-04-5, Array
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DSSTOX Substance ID

DTXSID6020802
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Molecular Weight

126.12 g/mol
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Physical Description

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor
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Density

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³
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Vapor Density

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1)
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Vapor Pressure

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7
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Color/Form

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals

CAS No.

108-78-1, 5432-64-4
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Melting Point

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C
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Synthesis routes and methods I

Procedure details

the melamine-formaldehyde precondensate used as starting material is miscible with water in every ratio without cloudiness. These precondensates are obtained by condensation of melamine with formaldehyde in the molar ratio from 1:3 to 1:6 and subsequent partial etherification with C1 -C4 -alkanols, preferably methanol, and
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Synthesis routes and methods II

Procedure details

Methylated melamine-formaldehyde crosslinker resin, in solution in water, Cytec Industries Inc., USA.
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Synthesis routes and methods III

Procedure details

Separately 6 g of melamine, 11 g of an aqueous 37 wt % formaldehyde solution and 83 g of water were heated at 60° C. with stirring, and after 30 minutes a transparent aqueous mixture solution of melamine, formaldehyde and melamine-formaldehyde primary condensation product was obtained. The thus prepared aqueous mixture solution had a pH value of from 6 to 8. This was added to the above described emulsion and blended, and an aqueous 10 wt % phosphoric acid solution was added thereto to adjust the pH value of the resulting liquid to 6.0. The temperature of the liquid was elevated to 65° C. and the liquid was continuously stirred for about 1 hour and thus the encapsulation was completed.
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83 g
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Synthesis routes and methods IV

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods V

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
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melamine thiourea formaldehyde
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.